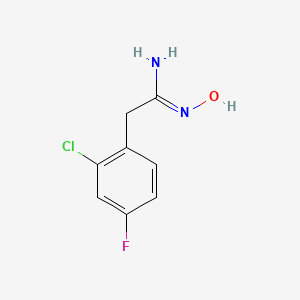

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H8ClFN2O and its molecular weight is 202.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system.

Mode of Action

2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

Upon activation by LPS, TLR4 triggers a cascade of intracellular signaling events, leading to the production of proinflammatory cytokines. TAK-242 suppresses this process, resulting in a decrease in the production of cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .

Pharmacokinetics

The compound’s ability to inhibit tlr4 signaling at nanomolar concentrations suggests that it may have good bioavailability and potency .

Result of Action

The inhibition of TLR4 signaling by 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide leads to a decrease in the production of proinflammatory cytokines . This can help to reduce inflammation and may be beneficial in the treatment of diseases where inflammation plays a key role .

Activité Biologique

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro and fluorine substituent on the phenyl ring, which significantly influences its biological properties. The presence of the hydroxymidamide functional group is also crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer progression and microbial resistance. The compound may inhibit enzyme activity by binding to active sites, thus modulating various biochemical pathways.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs display IC50 values in the low micromolar range against A549 (lung cancer) and K562 (leukemia) cell lines. Notably, one study reported an IC50 value of 1.539 µM/ml against A549 cells, suggesting a potent anticancer effect when compared to standard treatments like Paclitaxel (IC50 0.3 µM/ml) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the chloro group have demonstrated enhanced antibacterial effects, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.16–0.68 µM against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study focused on the anticancer potential of this compound analogs revealed that these compounds significantly reduced cell viability in MCF7 breast cancer cells while maintaining lower toxicity towards non-cancerous MCF10A cells. This selective toxicity is crucial for developing safer therapeutic agents .

Study 2: Enzyme Inhibition

Another investigation explored the compound's role as an inhibitor of specific enzymes involved in tumor growth. The introduction of the 3-chloro-4-fluorophenyl moiety was found to enhance inhibitory activity significantly, with IC50 values ranging from 2.96 to 10.65 µM against target enzymes .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-chloro substituent on the aromatic ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing effect of the para-fluorine atom, which polarizes the C–Cl bond.

Mechanistic Insight : The chloro group participates in SNAr (nucleophilic aromatic substitution) under basic conditions, facilitated by resonance stabilization from the fluorine atom .

Condensation and Cyclization

The N'-hydroxyethanimidamide (amidoxime) group undergoes condensation with carbonyl compounds or cyclization to form heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Heat, acidic/basic conditions | 1,2,4-Oxadiazoles or 1,2,4-triazoles | 55–80% | |

| Condensation | Aldehydes/ketones, HCl catalyst | Imine-linked derivatives | 70–85% |

Example : Under acidic conditions, the amidoxime reacts with ketones to form 1,2,4-oxadiazoles, a common motif in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring directs electrophiles to specific positions, though reactivity is reduced due to electron-withdrawing substituents.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-fluorophenyl derivatives | 30–45% | |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-4-fluorophenyl derivatives | 20–35% |

Regioselectivity : The fluorine atom directs incoming electrophiles to the meta position relative to itself, while the chloro group further deactivates the ring .

Oxidation and Reduction

The amidoxime group displays redox sensitivity:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂O, acidic | Nitroso intermediate | 60–70% | |

| Reduction | H₂/Pd-C, ethanol | Ethylene diamine derivative | 85–90% |

Note : Oxidation converts the amidoxime to a nitroso group, while reduction yields a diamino structure.

Metal Complexation

The amidoxime acts as a bidentate ligand , coordinating with transition metals:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Methanol, room temperature | Octahedral coordination | Catalysis/sensing | |

| Fe(III) | Aqueous pH 7–8 | Hexagonal Fe–N–O framework | Material science |

Binding Sites : The hydroxylamine (–NH–O–) and imine (–C=N–) groups enable chelation .

Propriétés

Numéro CAS |

306937-33-7 |

|---|---|

Formule moléculaire |

C8H8ClFN2O |

Poids moléculaire |

202.61 g/mol |

Nom IUPAC |

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

Clé InChI |

ZRXMHYFYQBAPGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)Cl)CC(=NO)N |

SMILES isomérique |

C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N |

SMILES canonique |

C1=CC(=C(C=C1F)Cl)CC(=NO)N |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.